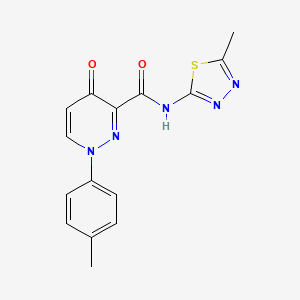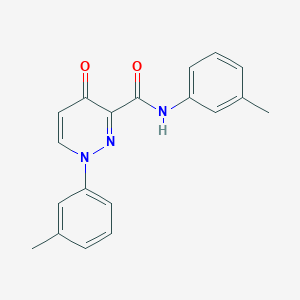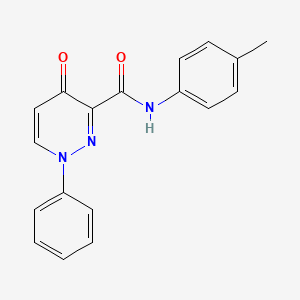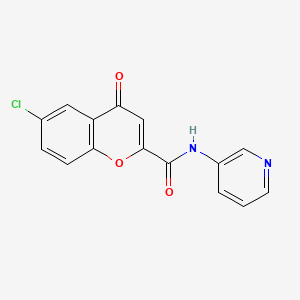![molecular formula C22H22ClNO3 B11391230 3-(2-chlorobenzyl)-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11391230.png)
3-(2-chlorobenzyl)-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s)
Preparation Methods
The synthesis of 3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can be achieved through a multi-step process. One common method involves a microwave-assisted three-component one-pot Mannich reaction. This reaction typically involves the condensation of a coumarin derivative, an aldehyde, and an amine under microwave irradiation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections and other diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved solubility and stability.
Mechanism of Action
The mechanism of action of 3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to result from the inhibition of ergosterol synthesis, a key component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death. The compound may also interact with other cellular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar compounds to 3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE include other coumarin derivatives and oxazine-containing molecules. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:
Coumarin derivatives: These compounds often exhibit anticoagulant and antifungal activities.
Oxazine derivatives: These molecules are known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of 3-[(2-CHLOROPHENYL)METHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C22H22ClNO3 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-ethyl-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H22ClNO3/c1-4-17-13(2)18-9-16-11-24(10-15-7-5-6-8-19(15)23)12-26-20(16)14(3)21(18)27-22(17)25/h5-9H,4,10-12H2,1-3H3 |
InChI Key |
IPVQZCDCXFVHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=CC=C4Cl)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-4-nitrobenzamide](/img/structure/B11391157.png)
![N,6-bis(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391163.png)
![5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391167.png)
![9-(3-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11391171.png)
![N-(3-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391187.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11391194.png)
![N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11391205.png)

![1-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391216.png)

![5-{[3-(diethylamino)propyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11391242.png)
![3'-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11391243.png)


